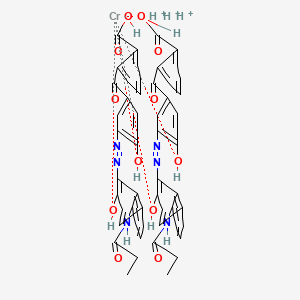
Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate is a chemical compound with a complex structure that includes an amino group, a carboxamide group, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by the use of non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). Optimized reaction conditions allow for the precipitation of pure products within 5 to 10 minutes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like DMSO-HCl, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diastereomeric compounds, while substitution reactions can introduce new functional groups .
科学研究应用
Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
6-amino-5-carboxamidouracils: These compounds share similar structural features and are used as precursors for the synthesis of xanthine derivatives.
Spiro[indole-3,4′-pyridine] derivatives: These compounds have similar reactivity and are studied for their biological activities.
Uniqueness: Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
137664-20-1 |
|---|---|
分子式 |
C8H8N3NaO3 |
分子量 |
217.16 g/mol |
IUPAC 名称 |
sodium;6-amino-5-carbamoyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H9N3O3.Na/c1-3-4(8(13)14)2-5(7(10)12)6(9)11-3;/h2H,1H3,(H2,9,11)(H2,10,12)(H,13,14);/q;+1/p-1 |
InChI 键 |
QAFPRFRLPVDYSH-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


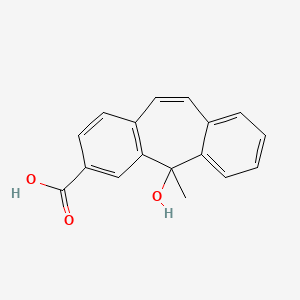
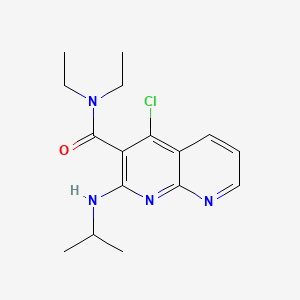

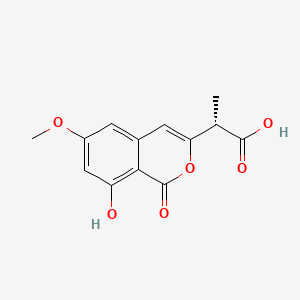
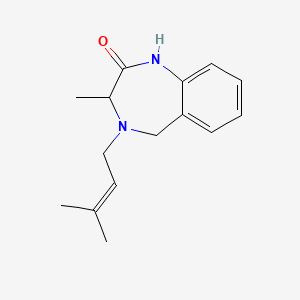
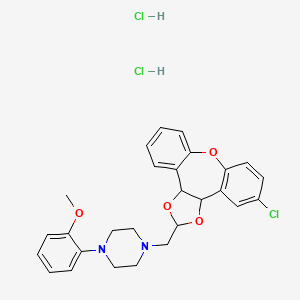
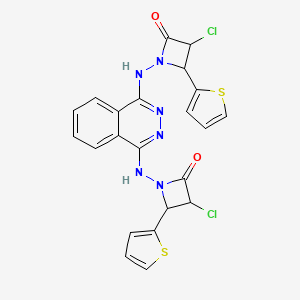
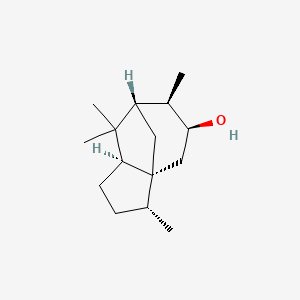
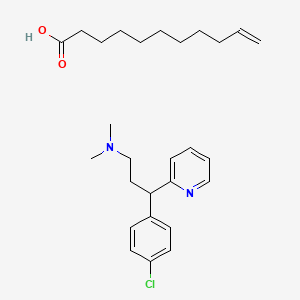


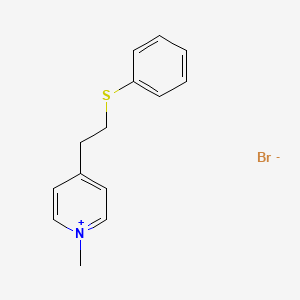
![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
